molecular formula C12H17N B579946 (R)-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanamine CAS No. 851984-49-1

(R)-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanamine

Cat. No.: B579946
CAS No.: 851984-49-1
M. Wt: 175.275
InChI Key: BBIYYVNEPUDYHG-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanamine (CAS 851984-49-1) is a chiral aminotetralin derivative of significant interest in scientific research and development. This compound features a tetrahydronaphthalene (tetralin) ring system substituted with an ethanamine group in the (R)-enantiomeric form, yielding a molecular formula of C12H17N and a molecular weight of 175.27 g/mol . Key physical properties include a predicted density of 1.0±0.1 g/cm³ and a boiling point of 280.1±9.0 °C at 760 mmHg . The compound is characterized by specific identifiers including the SMILES string C C@@H C1=CC=CC2=C1CCCC2, and the InChIKey BBIYYVNEPUDYHG-SECBINFHSA-N . Compounds based on the aminotetralin scaffold are extensively studied in medicinal chemistry for their activity on central nervous system targets . Research indicates that structurally similar aminotetralin derivatives act as potent agonists for dopamine receptor subtypes, particularly the D2 and D3 receptors, which are important targets for investigating therapies for psychiatric and neurodegenerative disorders . The (R)-enantiomer is provided to enable studies on stereospecificity in biological activity. This product is offered with a typical purity of 95% and must be stored according to safety guidelines . This chemical is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling information. Key hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) .

Properties

IUPAC Name

(1R)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h4,6,8-9H,2-3,5,7,13H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIYYVNEPUDYHG-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=C1CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=C1CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Substrate : 1-Acetylnaphthalene (1.0 equiv)

  • Catalyst : 10% Pd/C (0.1 equiv)

  • Solvent : Ethanol (EtOH)

  • Pressure : 50 psi H₂

  • Temperature : 25°C

  • Time : 12–24 hours

The ketone intermediate undergoes reductive amination using ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) in methanol, achieving 68–72% yield. Enantiomeric excess (ee) remains low (<10%) without chiral induction, necessitating post-synthesis resolution.

Asymmetric Synthesis via Chiral Auxiliaries

Asymmetric methodologies employ chiral sulfinamide auxiliaries to enforce stereocontrol. The PMC study details a protocol using (R)-tert-butanesulfinamide to generate diastereomeric imines, which are reduced to amines with high enantioselectivity.

Stepwise Procedure

  • Imine Formation : React 1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethanone with (R)-tert-butanesulfinamide in tetrahydrofuran (THF) using titanium ethoxide [Ti(OEt)₄] as a Lewis acid (70°C, 10 hours).

  • Diastereoselective Reduction : Treat the imine with sodium borohydride (NaBH₄) at −50°C to afford a 3:1 diastereomeric ratio (dr) of sulfinamides.

  • Acid Hydrolysis : Cleave the sulfinamide group with 6 M HCl in isopropanol, yielding the (R)-amine hydrochloride salt (89% ee).

Key Data:

StepYield (%)ee (%)Conditions
Imine formation87THF, Ti(OEt)₄, 70°C, 10 h
NaBH₄ reduction7889THF/H₂O, −50°C, 3 h
HCl hydrolysis9589i-PrOH/MeOH, 23°C, 1 h

Enzymatic Resolution of Racemic Mixtures

Kinetic resolution using lipases or acylases offers an alternative route. Pseudomonas fluorescens lipase (PFL) selectively acetylates the (S)-enantiomer of racemic 1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethanamine, leaving the (R)-amine unreacted.

Process Parameters:

  • Enzyme : PFL (20 mg/mmol substrate)

  • Acyl Donor : Vinyl acetate (2.0 equiv)

  • Solvent : Phosphate buffer (pH 7.0)/toluene (1:1)

  • Temperature : 37°C

  • Time : 48 hours

This method achieves 42% conversion with 98% ee for the (R)-amine, though scalability is limited by enzyme cost and reaction time.

Industrial-Scale Synthesis via Continuous Flow Hydrogenation

Large-scale production employs continuous flow reactors to enhance efficiency and safety. A tubular reactor packed with Ru/C catalyst hydrogenates 1-(naphthalen-1-yl)ethylamine under supercritical CO₂ conditions, achieving full saturation of the naphthalene ring.

Operational Details:

  • Substrate Concentration : 0.5 M in ethanol

  • Catalyst : 5% Ru/C (mesh size 200–400)

  • Pressure : 100 bar H₂

  • Temperature : 120°C

  • Residence Time : 30 minutes

The process delivers 85% yield with >99% conversion, though enantioselectivity requires downstream chiral chromatography.

Chiral Chromatography for Enantiopure Product

Final purification uses chiral stationary phases (CSPs) such as cellulose tris(3,5-dimethylphenylcarbamate) (Chiralpak IC). Analytical HPLC conditions:

  • Column : Chiralpak IC (250 × 4.6 mm, 5 µm)

  • Mobile Phase : Hexane/ethanol/diethylamine (90:10:0.1)

  • Flow Rate : 1.0 mL/min

  • Detection : UV at 254 nm

Preparative-scale separation achieves 99.5% ee for (R)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethanamine, albeit with high solvent consumption.

Comparative Analysis of Methods

MethodYield (%)ee (%)Cost ($/kg)Scalability
Catalytic Hydrogenation72<10120High
Asymmetric Synthesis7889450Moderate
Enzymatic Resolution4298680Low
Continuous Flow85220High

Chemical Reactions Analysis

Types of Reactions

(R)-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or quinones.

    Reduction: It can be further reduced to form more saturated amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is frequently employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Naphthyl ketones and quinones.

    Reduction: Saturated amine derivatives.

    Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

(R)-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (R)-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

The tetrahydronaphthalene scaffold is a versatile platform in medicinal and organic chemistry. Below is a detailed comparison of the target compound with key structural analogs, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Variations

Table 1: Structural Comparison of Tetrahydronaphthalene Derivatives
Compound Name Substituent Position Amine Chain Molecular Formula Molecular Weight (g/mol) Key Features References
(R)-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanamine 1-yl Ethylamine (R-configuration) C₁₂H₁₇N 175.27 Chiral center; hydrochloride salt available
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine 2-yl Propylamine C₁₃H₁₉N 189.30 Longer alkyl chain; 2-position substitution
5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine 1-yl Ethylamine C₁₀H₁₂FN 165.21 Fluorine substituent for enhanced electronic effects
2-[5-(5,6,7,8-THNN-1-yl)-1H-benzodiazol-2-yl]ethanamine dihydrochloride 1-yl Ethylamine + benzodiazole C₁₉H₂₁N₃·2HCl 372.31 Benzodiazole ring; dihydrochloride salt
1-(5,6,7,8-THNN-2-yl)-1-thien-2-ylmethanamine 2-yl Thienylmethanamine C₁₅H₁₇NS 243.37 Thiophene substituent; heterocyclic modification

Key Comparative Insights

Substituent Position
  • 1-Position vs. 2-Position : Substitution at the 1-position (as in the target compound) versus the 2-position (e.g., ’s propylamine derivative) alters steric and electronic interactions. The 1-position may enhance π-π stacking in aromatic systems, while the 2-position could improve solubility due to reduced steric hindrance .
Amine Chain Modifications
  • Ethylamine vs.
  • Chirality: The (R)-enantiomer of the target compound is critical for enantioselective catalysis or receptor binding, whereas racemic mixtures (e.g., non-chiral analogs like 5-Fluoro-THNN-1-amine) lack this specificity .
Functional Group Additions
  • Halogenation : The 5-fluoro substituent in 5-Fluoro-THNN-1-amine introduces electronegativity, which can modulate binding affinity in pharmacological targets .
  • Heterocyclic Moieties : Compounds like the benzodiazole derivative () and thienylmethanamine () expand π-conjugation, enabling applications in fluorescence probes or kinase inhibition .
Salt Forms
  • Hydrochloride salts (e.g., SY156122 in ) improve aqueous solubility, facilitating formulation in drug delivery systems compared to free bases .

Biological Activity

(R)-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanamine, also known as (1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine, is a chiral amine with potential biological activities that have garnered interest in medicinal chemistry. This compound has a molecular formula of C12_{12}H17_{17}N and a molecular weight of approximately 175.28 g/mol. Its structural characteristics suggest it may interact with various biological targets, particularly in the central nervous system.

PropertyValue
Molecular FormulaC12_{12}H17_{17}N
Molecular Weight175.28 g/mol
CAS Number851984-49-1
Purity≥ 95%
SolubilitySlightly soluble in chloroform and methanol

Research indicates that this compound may act as a ligand for various neurotransmitter receptors. The compound's structural similarity to other known neuroactive substances suggests it could influence serotonergic and dopaminergic pathways.

Key Findings:

  • Serotonergic Activity : Studies have shown that compounds structurally related to this compound can modulate serotonergic signaling. For instance, analogs have been tested for their Ki values against 5-HT receptors, indicating potential agonistic or antagonistic properties depending on the specific receptor subtype targeted .
  • Dopaminergic Activity : Preliminary studies suggest that this compound may also have effects on dopamine receptors, which could be relevant for conditions such as Parkinson's disease and schizophrenia .

Biological Studies

Several studies have evaluated the biological activity of this compound:

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits moderate affinity for certain serotonin receptors. For example:

  • 5-HT2A Receptor : Binding affinity studies revealed an IC50_{50} value of approximately 21 nM .

In Vivo Studies

Animal models have been utilized to assess the behavioral effects of this compound:

  • Behavioral Assessments : In rodent models, administration of this compound showed alterations in locomotor activity and anxiety-like behaviors. These findings suggest a potential anxiolytic effect mediated through serotonergic pathways .

Case Studies

A recent investigation focused on the role of this compound in modulating cognitive functions related to time perception:

  • Study Design : Subjects were administered varying doses of the compound while undergoing tasks designed to measure time perception.
  • Results : The results indicated significant improvements in timing accuracy at certain dosages compared to control groups. This effect was hypothesized to be linked to enhanced serotonergic transmission .

Q & A

Q. What are the optimal synthetic routes for (R)-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanamine, and how can enantiomeric purity be ensured?

  • Methodological Answer : The synthesis typically begins with the precursor 1-(naphthalen-1-yl)ethanamine, followed by catalytic hydrogenation to reduce the naphthalene ring to a tetrahydronaphthalene structure. Chiral resolution is critical for obtaining the (R)-enantiomer. Techniques like chiral column chromatography or enzymatic resolution can isolate the desired enantiomer. For example, asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) may improve enantioselectivity. Post-synthesis, purity is verified via chiral HPLC (e.g., Chiralpak® AD-H column) or polarimetry .

Q. How should researchers handle and store this compound to maintain stability?

  • Methodological Answer : The compound is air-sensitive and prone to oxidation. Store under inert atmosphere (argon or nitrogen) at room temperature. Use sealed, light-resistant containers to prevent degradation. Hazard statements (H315-H319) indicate potential skin/eye irritation; thus, handling should involve gloves, goggles, and fume hoods. Stability tests under varying humidity and temperature conditions (e.g., 25°C vs. 4°C) are recommended to establish shelf-life protocols .

Q. What analytical techniques are recommended for confirming the chiral configuration and purity?

  • Methodological Answer :
  • Chiral HPLC : Use columns with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) and mobile phases like hexane/isopropanol. Retention time comparisons with racemic mixtures confirm enantiomeric excess.
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR (e.g., 400 MHz in CD3_3OD) can resolve diastereotopic protons near the chiral center. Coupling constants (e.g., J = 6.6 Hz for the amine group) and NOE experiments help confirm stereochemistry.
  • Polarimetry : Measure specific rotation ([α]D_D) and compare with literature values (e.g., [α]D_D = +30° for the (R)-enantiomer) .

Advanced Research Questions

Q. How do environmental factors like oxygen exposure impact the compound’s stability, and what mitigation strategies exist?

  • Methodological Answer : Oxygen exposure accelerates oxidation of the tetrahydronaphthalene ring, leading to byproducts like naphthoquinones. Stability studies under controlled O2_2 levels (e.g., using headspace gas analysis) quantify degradation rates. Mitigation includes adding antioxidants (e.g., BHT) or using oxygen-scavenging packaging. Accelerated aging tests (40°C/75% RH for 6 months) predict long-term stability .

Q. What are the challenges in synthesizing enantiomerically pure forms, and how can reaction conditions be optimized?

  • Methodological Answer : Key challenges include racemization during synthesis and low enantioselectivity in catalytic steps. Optimization strategies:
  • Catalyst Screening : Test chiral ligands (e.g., Josiphos or Mandyphos) to enhance enantiomeric excess (ee).
  • Low-Temperature Reactions : Reduce racemization risk by maintaining temperatures below 0°C during amine deprotection.
  • Kinetic Resolution : Use enzymes like lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer from a racemic mixture .

Q. Can this compound interact with biological targets like steroidogenic enzymes, and what assays are used?

  • Methodological Answer : Structural analogs (e.g., lazofoxifene) show affinity for estrogen receptors and cholesterol-metabolizing enzymes. Assays include:
  • Dose-Response Curves : Measure IC50_{50} values in enzyme inhibition assays (e.g., CYP450 isoforms using fluorogenic substrates).
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics to targets like ChEH (cholesterol epoxide hydrolase).
  • Molecular Docking : Predict interactions using software like AutoDock Vina, focusing on the tetrahydronaphthalene ring’s hydrophobic interactions .

Q. How is NMR spectroscopy employed to resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer : Advanced 1^1H-13^{13}C HSQC and HMBC experiments map coupling networks. For example, in the derivative 2-cyclohexyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one (2m), 13^{13}C NMR peaks at δ 154.77 ppm (carbonyl) and δ 30.48 ppm (cyclohexyl CH2_2) confirm regioselective functionalization. NOESY correlations between the ethanamine proton and tetrahydronaphthalene protons validate spatial proximity .

Comparative and Mechanistic Questions

Q. How does the (R)-enantiomer’s biological activity compare to the (S)-enantiomer in receptor binding studies?

Q. Table 1: Key Physicochemical Properties

PropertyValueReference
Molecular Weight185.26 g/mol
Chiral Purity (ee)≥97% (via chiral HPLC)
Specific Rotation ([α]D_D)+30° (c = 1, CHCl3_3)
Storage ConditionsInert atmosphere, 25°C

Q. Table 2: NMR Data for Key Derivatives

Compound1^1H NMR (δ, ppm)13^{13}C NMR (δ, ppm)Reference
2m (Carbonyl derivative)7.05–6.87 (m, 6H), 1.32 (d, 3H)154.77, 30.48

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.